4-Phenylcyclohexanecarboxylic acid
Description
4-Phenylcyclohexanecarboxylic acid (C₁₃H₁₆O₂, molecular weight: 204.27 g/mol) is a cyclohexane derivative featuring a phenyl group at the 4-position and a carboxylic acid functional group at the 1-position of the cyclohexane ring . It exists in both cis- and trans-isomeric forms due to the stereochemistry of the cyclohexane ring . This compound is utilized in pharmaceutical synthesis, such as in intermediates for antihypertensive drugs like valsartan . Its physicochemical properties, including moderate lipophilicity (logP ~2.5) and a carboxylic acid pKa of ~4.5, make it suitable for organic and medicinal chemistry applications .
Structure
3D Structure
Properties
IUPAC Name |
4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYSTPDYCASVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10996445 | |
| Record name | 4-Phenylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-76-0 | |
| Record name | 7494-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form 4-phenylcyclohexanol. This intermediate is then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of phenylcyclohexene followed by carboxylation. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Phenylcyclohexanone or 4-phenylcyclohexanal.
Reduction: 4-Phenylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Phenylcyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: It serves as a model compound for studying the behavior of carboxylic acids in biological systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The phenyl group enhances its ability to interact with aromatic amino acids in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Classification
Key structural analogs are categorized based on substituent type and position:
Physicochemical and Reactivity Comparisons
Polarity and Solubility
- Hydroxyl-substituted analog : 4-Hydroxycyclohexanecarboxylic acid exhibits higher water solubility (logP ~0.5) due to hydrogen bonding from the -OH group .
- Phenyl-substituted analog: this compound is lipophilic (logP ~2.5), favoring solubility in organic solvents like ethanol or DMSO .
- Fluorinated analog : The trifluoromethyl group in 4-(Trifluoromethyl)cyclohexanecarboxylic acid enhances lipid solubility (logP ~2.8) and metabolic stability .
Acidity (pKa)
- Carboxylic acid pKa values range from 4.2–4.7 for most analogs. The electron-withdrawing CF₃ group lowers the pKa to ~3.8 in 4-(Trifluoromethyl)cyclohexanecarboxylic acid, increasing acidity .
Stereochemical Effects
- The trans-isomer of this compound is thermodynamically more stable due to reduced steric hindrance compared to the cis-form .
- Crystal structure studies of derivatives (e.g., trans-4-(phenoxymethyl)cyclohexanecarboxylic acid) confirm a chair conformation with average C–C bond lengths of 1.517 Å, typical of cyclohexane rings .
Research Findings and Key Data
Thermal Stability
- Differential scanning calorimetry (DSC) of this compound shows a melting point of 185–187°C, higher than its hydroxylated analog (mp 162–164°C) due to stronger van der Waals forces .
Biological Activity
4-Phenylcyclohexanecarboxylic acid (PCA) is an aromatic carboxylic acid with significant biological activity. This compound, characterized by its cyclohexane ring substituted with a phenyl group and a carboxylic acid functional group, has been the subject of various studies due to its potential therapeutic applications. This article explores the biological activities of PCA, including its anti-inflammatory, analgesic, and antitumor properties, as well as its interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C13H16O2
- Molecular Weight : 204.27 g/mol
- Structural Features : The rigid cyclohexane framework influences the compound's reactivity and biological properties.
1. Anti-inflammatory and Analgesic Properties
Research indicates that PCA exhibits promising anti-inflammatory and analgesic effects. Studies have shown that PCA can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis.
2. Antitumor Activity
PCA and its derivatives have demonstrated activity against various cancer cell lines. Notably, studies have indicated that PCA can inhibit cell proliferation in certain tumor types, suggesting its potential as an anticancer agent. The mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
3. Neuroprotective Effects
PCA has been evaluated for its neuroprotective properties, indicating potential benefits in treating neurodegenerative diseases. Research suggests that PCA may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer’s and Parkinson’s.
The biological activity of PCA is attributed to its ability to interact with various biological targets. These interactions often involve binding to proteins or enzymes that play crucial roles in metabolic pathways:
- Enzyme Modulation : PCA can influence enzyme activity, potentially altering metabolic processes within cells.
- Protein Binding : Studies using molecular docking techniques have shown that PCA binds effectively to specific protein targets, which may lead to therapeutic effects.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that PCA significantly reduced inflammation markers in induced arthritis models. The results indicated a reduction in swelling and pain scores compared to control groups.
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines revealed that PCA inhibited cell growth by inducing apoptosis. The IC50 values varied among different cell lines, highlighting the compound's selective cytotoxicity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Aromatic carboxylic acid | Anti-inflammatory, analgesic, antitumor |
| 1-Acetamido-4-phenylcyclohexane-1-carboxylic acid | Structure | Acetamido group enhances solubility | Potentially enhanced bioavailability |
| Cis-4-phenylcyclohexanecarboxylic acid | Structure | Cis configuration affects properties | Varies based on stereochemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
